
ADAMTS-5 inhibitor
Overview
Description
ADAMTS-5 Inhibitor is a compound designed to inhibit the activity of the enzyme A Disintegrin And Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5). This enzyme plays a crucial role in the degradation of aggrecan, a major component of cartilage. Dysregulated activity of ADAMTS-5 is associated with the progression of osteoarthritis, making it a significant target for therapeutic intervention .
Mechanism of Action
Target of Action
ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5) is a major protease involved in the turnover of proteoglycans such as aggrecan and versican . It plays a crucial role in the degradation of the articular cartilage matrix, contributing to the pathogenesis of osteoarthritis (OA) . Therefore, ADAMTS-5 has been regarded as a potential target for OA treatment .
Mode of Action
ADAMTS-5 inhibitors interact with ADAMTS-5, reducing its activity and thereby slowing the degradation of the articular cartilage matrix . The inhibitors are designed to have high selectivity over ADAMTS-4, another protease with similar functions . One promising compound, known as 4b, is a non-zinc binding ADAMTS-5 inhibitor that targets the interface of the metalloproteinase and disintegrin-like domains . The interaction between 4b and the ADAMTS-5 Dis domain is mediated by hydrogen bonds between the sugar moiety and two lysine residues (K532 and K533) .
Biochemical Pathways
ADAMTS-5 is involved in various biochemical pathways. Its overactivation, which can be caused by factors such as senescence, inheritance, inflammation, and mechanical stress, contributes to the pathogenesis of OA . Multiple molecular signaling pathways, including Runx2, Fgf2, Notch, Wnt, NF-κB, YAP/TAZ, and other inflammatory signaling pathways, have been observed to modulate ADAMTS-5 expression .
Pharmacokinetics
The pharmacokinetic profile of ADAMTS-5 inhibitors like GLPG1972/S201086 has been studied. These inhibitors are rapidly absorbed, with a median time to maximum concentration of 4 hours, and eliminated with a mean apparent terminal elimination half-life of approximately 10 hours . Steady state is achieved within 2 days of dosing, with minimal accumulation . The bioavailability after subcutaneous injection is estimated to be close to 100% .
Result of Action
The inhibition of ADAMTS-5 results in a significant reduction in the degradation of the articular cartilage matrix, thereby slowing the progression of OA . In vitro and in vivo experiments have shown that the inhibition of ADAMTS-5 significantly reduces the expression of ADAMTS-5 in early OA cartilage . This regulation might be accomplished indirectly through miRNA-140 .
Action Environment
The action of ADAMTS-5 inhibitors can be influenced by various environmental factors. For instance, the design of selective inhibitors is challenging due to the high structural and functional similarities between ADAMTS-5 and ADAMTS-4 . Furthermore, the efficacy of these inhibitors can be affected by factors such as the presence of inflammation and mechanical stress .
Biochemical Analysis
Biochemical Properties
ADAMTS-5 inhibitor interacts with the ADAMTS-5 enzyme, inhibiting its activity . The ADAMTS-5 enzyme has several distinct protein modules, including a propeptide region, a metalloproteinase domain, a disintegrin-like domain, and a thrombospondin type 1 motif . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates, such as aggrecan, a major proteoglycan of cartilage .
Cellular Effects
The inhibition of ADAMTS-5 by the this compound impacts various cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of ADAMTS-5 can lead to a decrease in the degradation of the extracellular matrix, thereby preserving the structural integrity of tissues such as cartilage .
Molecular Mechanism
The this compound exerts its effects at the molecular level by binding to the active site of the ADAMTS-5 enzyme, thereby preventing it from cleaving its substrates . This inhibition can lead to changes in gene expression, as the degradation of the extracellular matrix by ADAMTS-5 is a regulated process that involves the activation of various genes .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. For instance, genetically modified mice in which the catalytic domain of ADAMTS-5 was deleted are resistant to cartilage destruction in an experimental model of osteoarthritis
Metabolic Pathways
The this compound is involved in the metabolic pathway of extracellular matrix degradation. It interacts with the ADAMTS-5 enzyme, which is a key player in this pathway . The inhibitor can affect metabolic flux or metabolite levels by reducing the rate of extracellular matrix degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADAMTS-5 Inhibitors typically involves the creation of small molecules that can effectively bind to the enzyme and inhibit its activity. One common approach is the design of sugar-based arylsulfonamides, which exploit the binding capacity of β-N-acetyl-d-glucosamine . The synthetic route involves the following steps:
Formation of the Aryl Sulfonamide Core: This step involves the reaction of an aryl halide with a sulfonamide under basic conditions to form the aryl sulfonamide core.
Attachment of the Sugar Moiety: The sugar moiety, β-N-acetyl-d-glucosamine, is then attached to the aryl sulfonamide core through a glycosylation reaction.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Industrial Production Methods
Industrial production of ADAMTS-5 Inhibitors involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification systems is common in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ADAMTS-5 Inhibitors undergo various chemical reactions, including:
Oxidation: The inhibitors can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can occur at the nitro groups if present in the inhibitor structure.
Substitution: Substitution reactions are common during the synthesis of the inhibitors, especially in the formation of the aryl sulfonamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated aryl compounds and sulfonamides are used under basic conditions to form the aryl sulfonamide core.
Major Products
The major products of these reactions are the ADAMTS-5 Inhibitors themselves, characterized by the presence of the aryl sulfonamide core and the attached sugar moiety .
Scientific Research Applications
Types of Inhibitors
-
Small Molecule Inhibitors :
- GLPG1972/S201086 : This orally available inhibitor has shown promise in clinical trials for knee osteoarthritis. It selectively inhibits ADAMTS-5 and has demonstrated efficacy in reducing aggrecan degradation in preclinical models .
- Compound 4b : A selective exosite inhibitor identified through structure-activity relationship studies. It targets a unique binding site on ADAMTS-5, showing improved selectivity over other related enzymes like ADAMTS-4 .
- Monoclonal Antibodies :
Osteoarthritis Treatment
Osteoarthritis is characterized by cartilage degradation, where ADAMTS-5 plays a central role. Inhibition of this enzyme has been extensively studied as a disease-modifying osteoarthritis drug (DMOAD).
- Clinical Trials : GLPG1972/S201086 was evaluated in a phase 2 clinical trial (NCT03595618) for its effectiveness in treating knee osteoarthritis. Although it showed promising results in preclinical studies, the clinical outcomes have varied, with some trials reporting no significant reduction in cartilage loss or symptoms .
Case Studies
- Mouse Models : In a study involving destabilization of the medial meniscus (DMM) in mice, treatment with an anti-ADAMTS-5 monoclonal antibody significantly slowed cartilage degeneration and reduced pain-related behaviors . This highlights the potential for ADAMTS-5 inhibitors to provide both structural and symptomatic relief.
- Human Cartilage Explants : In vitro studies using human cartilage explants demonstrated that selective small molecule inhibitors could effectively reduce aggrecanase-mediated degradation under inflammatory conditions induced by interleukin-1β .
Table of Key Findings
Inhibitor Type | Compound Name | Mechanism of Action | Clinical Status | Key Findings |
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Small Molecule | GLPG1972/S201086 | Selective inhibition of ADAMTS-5 | Phase 2 trial ongoing | Reduced glycosaminoglycan release; IC50 < 1.5 μM |
Small Molecule | Compound 4b | Exosite inhibitor | Preclinical | High selectivity; improved inhibition against ADAMTS-4 |
Monoclonal Antibody | Anti-ADAMTS-5 mAb | Neutralization of ADAMTS-5 activity | Preclinical | Slowed cartilage degeneration; alleviated pain |
Comparison with Similar Compounds
ADAMTS-5 Inhibitors are unique in their high selectivity and potency compared to other inhibitors of the ADAMTS family. Similar compounds include:
ADAMTS-4 Inhibitors: These inhibitors target ADAMTS-4, another enzyme involved in aggrecan degradation.
GLPG1972/S201086: This is a potent and selective ADAMTS-5 Inhibitor that has shown promising results in preclinical and clinical studies.
Isoindoline Amide Derivatives: These compounds are also potent ADAMTS-5 Inhibitors with high oral bioavailability.
Biological Activity
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a critical enzyme involved in the degradation of aggrecan, a vital component of cartilage. Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy for osteoarthritis (OA) and other degenerative joint diseases. This article reviews the biological activity of ADAMTS-5 inhibitors, focusing on their mechanisms, efficacy in preclinical and clinical studies, and potential implications for treatment.
ADAMTS-5 inhibitors function by selectively blocking the enzyme's activity, thereby preventing the breakdown of aggrecan in cartilage. The mechanism can involve:
- Exosite Inhibition : Recent studies have identified specific exosites on ADAMTS-5 that can be targeted by inhibitors. For instance, a glycoconjugated arylsulfonamide was shown to selectively inhibit ADAMTS-5 without affecting ADAMTS-4, demonstrating a significant increase in selectivity .
- Monoclonal Antibodies : Neutralizing antibodies against ADAMTS-5 have been developed to block its activity effectively. These antibodies have demonstrated the ability to slow cartilage degeneration and reduce associated pain in animal models .
Efficacy in Preclinical Studies
Preclinical evaluations of ADAMTS-5 inhibitors have provided significant insights into their potential therapeutic benefits:
- Animal Models : Studies using mouse models of OA have shown that administration of ADAMTS-5 inhibitors leads to:
- Biochemical Assays : Various assays have been employed to measure the efficacy of these inhibitors:
Clinical Development
Several ADAMTS-5 inhibitors are currently undergoing clinical trials:
- GLPG1972/S201086 : This orally available inhibitor has shown promise in Phase II clinical trials for knee OA, demonstrating potent and selective inhibition of ADAMTS-5 with an IC50 < 1.5 μM . The clinical data suggest that it may serve as a disease-modifying osteoarthritis drug (DMOAD).
Case Study 1: Use of Monoclonal Antibodies
In a study involving a monoclonal antibody targeting ADAMTS-5, mice subjected to destabilization of the medial meniscus showed:
- Significant slowing of cartilage degeneration when treated with the antibody from 4 to 16 weeks post-surgery.
- A correlation between treatment and decreased levels of monocyte chemoattractant protein (MCP)-1, indicating reduced inflammatory responses in dorsal root ganglia cells .
Case Study 2: Phase II Trials
The ongoing clinical trials for GLPG1972/S201086 are evaluating its safety, tolerability, and pharmacodynamics in patients with knee OA. Preliminary results indicate promising outcomes regarding pain relief and functional improvement .
Table 1: Summary of Key Studies on ADAMTS-5 Inhibitors
Properties
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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